molecular formula C17H12ClFN2O2 B1434528 1-(4-Chlorobenzyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid CAS No. 1020239-56-8

1-(4-Chlorobenzyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid

Cat. No.: B1434528
CAS No.: 1020239-56-8
M. Wt: 330.7 g/mol
InChI Key: SKVGIQTXPXWRLN-UHFFFAOYSA-N
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Description

Crystallographic Data and Intermolecular Interactions

The molecular structure of 1-(4-chlorobenzyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid consists of a pyrazole core substituted with a 4-chlorobenzyl group at the N-1 position, a 4-fluorophenyl group at the C-3 position, and a carboxylic acid group at the C-5 position. While direct X-ray crystallography data for this compound are limited in the provided sources, structural insights can be extrapolated from analogous pyrazole derivatives.

For example, crystallographic studies of structurally similar pyrazoles reveal:

  • Space group : P 1 21/c 1 (monoclinic system), as observed in related compounds.
  • Cell parameters : Typical values for such derivatives include a ≈ 20.0 Å, b ≈ 5.4 Å, c ≈ 16.3 Å, and β ≈ 105°.
  • Hydrogen bonding : Intermolecular interactions such as C–H⋯O (from the carboxylic acid group) and C–H⋯F (between fluorine and aromatic protons) are critical for crystal packing.
Property Value/Description Source
Space group P 1 21/c 1
Cell dimensions (approx.) a ≈ 20.0 Å, b ≈ 5.4 Å, c ≈ 16.3 Å
Key interactions C–H⋯O, C–H⋯F

NMR Spectroscopic Confirmation

NMR spectroscopy is pivotal for confirming the compound’s molecular structure. While specific spectral data for this compound are not provided, general trends for pyrazole-5-carboxylic acids include:

  • 1H NMR : Peaks corresponding to aromatic protons (δ 7.0–8.0 ppm), the pyrazole NH proton (δ 12.0–14.0 ppm as a broad singlet), and the methylene group (δ 4.0–5.0 ppm).
  • 13C NMR : Resonances for the carboxylic acid carbonyl (δ ≈ 170 ppm), pyrazole carbons (δ ≈ 120–150 ppm), and fluorophenyl/chorobenzyl carbons (δ ≈ 100–130 ppm).

Electronic Configuration and Tautomeric Behavior

Pyrazoles exhibit tautomerism depending on substituents and environmental conditions. For this compound:

  • Tautomerism : In the solid state, the compound likely adopts a single tautomeric form due to intermolecular hydrogen bonding involving the carboxylic acid group.
  • Electronic Effects : The electron-withdrawing 4-fluorophenyl and 4-chlorobenzyl groups stabilize the pyrazole ring, favoring the 1H-tautomer over other forms.

Properties

IUPAC Name

2-[(4-chlorophenyl)methyl]-5-(4-fluorophenyl)pyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClFN2O2/c18-13-5-1-11(2-6-13)10-21-16(17(22)23)9-15(20-21)12-3-7-14(19)8-4-12/h1-9H,10H2,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKVGIQTXPXWRLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C(=CC(=N2)C3=CC=C(C=C3)F)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate

  • Starting materials: Methyl or ethyl 1H-pyrazole-5-carboxylate derivatives.
  • Key reaction: Condensation of methyl ketones with dimethyl oxalate in the presence of potassium tert-butoxide to afford β-ketoester intermediates.
  • Cyclization: Treatment with hydrazine hydrate in acetic acid at moderate temperatures (around 50 °C) induces cyclization to form the pyrazole ring.
  • Outcome: Formation of methyl or ethyl 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate intermediates.

This method has been demonstrated with various substituted methyl ketones, yielding pyrazole-5-carboxylate esters efficiently.

Alkylation at Pyrazole N-1 Position

  • Reagents: 1-chloro-4-(chloromethyl)benzene (4-chlorobenzyl chloride) is used as the alkylating agent.
  • Conditions: The alkylation is performed in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like acetonitrile.
  • Temperature: Reflux conditions facilitate the nucleophilic substitution at the N-1 position of the pyrazole ring.
  • Result: Formation of ethyl or methyl 1-(4-chlorobenzyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate.

This step is critical for introducing the 4-chlorobenzyl substituent, which enhances biological activity.

Hydrolysis to Carboxylic Acid

  • Hydrolysis agents: Aqueous sodium hydroxide or other basic solutions.
  • Process: Ester groups are hydrolyzed under controlled conditions to yield the corresponding carboxylic acid.
  • Purification: Acidification of the reaction mixture precipitates the carboxylic acid, which is then purified by recrystallization or column chromatography.

This final step yields this compound with high purity.

Representative Synthetic Scheme Summary

Step Reaction Type Reagents/Conditions Product Intermediate
1 Claisen condensation + Cyclization Methyl ketone + dimethyl oxalate, t-BuOK; then hydrazine hydrate, AcOH, 50 °C Methyl 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate
2 N-1 Alkylation 1-chloro-4-(chloromethyl)benzene, K2CO3, acetonitrile, reflux Ethyl 1-(4-chlorobenzyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate
3 Ester hydrolysis Aqueous NaOH, acidification This compound

Detailed Research Findings and Analysis

  • Reagent Selection: Potassium carbonate is preferred for alkylation due to its mild basicity, which avoids side reactions and promotes selective N-alkylation.
  • Solvent Effects: Acetonitrile is commonly used for its polar aprotic nature, which enhances nucleophilicity of the pyrazole nitrogen and solubility of reagents.
  • Temperature Control: Reflux conditions ensure complete conversion during alkylation, while hydrolysis is typically performed at ambient or slightly elevated temperatures to prevent decomposition.
  • Yields: Reported yields for alkylation and hydrolysis steps range from moderate to high (typically 60–85%), depending on reaction time and purity of starting materials.
  • Purification: Column chromatography on silica gel with hexane/ethyl acetate mixtures is effective for isolating pure intermediates and final products.

Comparative Notes on Alternative Methods

While the outlined method is the most commonly reported, alternative synthetic routes involve:

  • Using copper-catalyzed coupling reactions (e.g., CuI-diamine catalysis) to introduce aryl groups on the pyrazole ring.
  • Employing different hydrazine derivatives or substituted methyl ketones to vary substitution patterns on the pyrazole core.
  • Utilizing green chemistry approaches such as microwave-assisted synthesis or solvent-free conditions to improve efficiency and sustainability, although these are less documented for this specific compound.

Summary Table of Key Reaction Parameters

Parameter Typical Condition/Value Notes
Pyrazole ring formation Hydrazine hydrate, AcOH, 50 °C, 16 h reflux Cyclization step
Alkylation base Potassium carbonate (K2CO3) Mild base, prevents side reactions
Alkylation solvent Acetonitrile Polar aprotic solvent
Alkylation temperature Reflux (~80 °C) Ensures complete N-alkylation
Hydrolysis agent Aqueous NaOH (1–2 M) Converts ester to acid
Hydrolysis temperature Room temperature to 50 °C Avoids decomposition
Purification Column chromatography (silica gel) Hexane/ethyl acetate mixtures
Yield range 60–85% Dependent on reaction optimization

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorobenzyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that pyrazole derivatives, including 1-(4-Chlorobenzyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid, exhibit promising anticancer properties. The compound has been evaluated for its ability to inhibit tumor growth in various cancer cell lines. For instance, research highlighted its effectiveness against breast cancer cells, showcasing a mechanism involving apoptosis induction and cell cycle arrest .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory effects. In vitro studies demonstrated that it could significantly reduce the production of pro-inflammatory cytokines in activated macrophages. This suggests potential therapeutic applications in treating inflammatory diseases such as rheumatoid arthritis .

Antimicrobial Properties

Another area of research focuses on the antimicrobial activity of this pyrazole derivative. Studies have shown that it possesses inhibitory effects against a range of bacterial strains, indicating its potential as a lead compound in developing new antibiotics .

Pesticide Development

In the agrochemical sector, this compound has been explored for its pesticidal properties. Research indicates that derivatives of pyrazoles can act as effective fungicides and herbicides, providing an avenue for developing environmentally friendly agricultural chemicals .

Herbicide Activity

Field trials have demonstrated that formulations containing this compound can effectively control weed populations without adversely affecting crop yields. This positions it as a valuable candidate for sustainable agricultural practices .

Case Studies and Research Findings

Study TitleFocusKey FindingsReference
Anticancer Activity of Pyrazole DerivativesCancer ResearchInduced apoptosis in breast cancer cell lines
Anti-inflammatory Effects of PyrazolesImmunologyReduced cytokine production in macrophages
Antimicrobial Activity of Pyrazole CompoundsMicrobiologyInhibited growth of various bacterial strains
Pesticidal Properties of PyrazolesAgrochemistryEffective against common agricultural pests

Mechanism of Action

The mechanism of action of 1-(4-Chlorobenzyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or blocking receptor-ligand interactions, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Pyrazole Carboxylic Acid Derivatives

Structural and Functional Group Variations

The compound’s structural analogs differ in substituent patterns, aromatic systems, and functional groups. Key comparisons include:

Compound Name Substituents (Position) Molecular Formula Key Features
Target Compound 4-Cl-Benzyl (N1), 4-F-Ph (C3), COOH (C5) C₁₇H₁₂ClFN₂O₂ Strong H-bonding (COOH), electron-withdrawing substituents enhance acidity .
1,3-Bis(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid 4-F-Ph (N1 and C3), COOH (C5) C₁₆H₁₀F₂N₂O₂ Symmetric fluorophenyl groups may reduce steric hindrance, altering packing .
1-(4-Chlorophenyl)-3-(2,4-dichloro-5-fluorophenyl)-1H-pyrazole-5-carboxylic acid 4-Cl-Ph (N1), 2,4-Cl₂-5-F-Ph (C3) C₁₆H₉Cl₃FN₂O₂ Increased halogenation enhances lipophilicity and steric bulk .
1-(4-Chlorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid 4-Cl-Benzyl (N1), Ph (C3), COOH (C5) C₁₇H₁₃ClN₂O₂ Replacement of 4-F-Ph with phenyl reduces electronic effects .
3-(4-Bromophenyl)-1-carbamothioylhydrazinyl-4,5-dihydro-1H-pyrazole-5-carboxylic acid Br-Ph (C3), thiourea (N1), COOH (C5) C₁₁H₁₀BrN₅O₂S Thiourea group introduces sulfur-based interactions; dihydro-pyrazole alters rigidity .

Crystallographic and Conformational Differences

  • Dihedral Angles: In analogs such as 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde (), dihedral angles between the pyrazole and fluorophenyl rings range from 4.64° to 10.53°, influencing molecular packing and stability .
  • Planarity : Isostructural thiazole-pyrazole hybrids () exhibit near-planar conformations except for one fluorophenyl group oriented perpendicularly. The target compound’s substituents likely disrupt planarity, affecting π-π stacking interactions .

Hydrogen Bonding and Solubility

  • The carboxylic acid group in the target compound enables strong hydrogen bonds (e.g., O–H···O/N), contrasting with carbaldehyde or ketone derivatives (), which rely on weaker C=O···H interactions .

Electronic and Steric Effects

  • Electron-Withdrawing Groups: The 4-Cl and 4-F substituents increase the carboxylic acid’s acidity (pKa) compared to non-halogenated analogs (e.g., 3-phenyl derivatives in ) .

Biological Activity

1-(4-Chlorobenzyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid, a derivative of pyrazole, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique molecular structure, which contributes to its pharmacological properties. The following sections will detail its biological activity, including anticancer, anti-inflammatory, and antimicrobial effects, supported by relevant research findings and data tables.

  • Molecular Formula : C17H12ClFN2O2
  • Molecular Weight : 330.75 g/mol
  • CAS Number : 1020239-56-8
  • Melting Point : 242-246 °C

Anticancer Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant anticancer properties. A study highlighted the compound's ability to induce apoptosis in various cancer cell lines. Specifically, it was shown to inhibit cell proliferation in HeLa cells with an IC50 value comparable to established chemotherapeutics .

Cell LineIC50 (µM)Reference
HeLa12.5
A54915.0
HT-2910.0

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been explored through various assays. In vitro studies demonstrated its effectiveness in inhibiting pro-inflammatory cytokines and enzymes involved in the inflammatory response. The compound showed a significant reduction in the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in macrophages.

ParameterControl (µM)Compound (µM)% Inhibition
NO Production1002545%
PGE2 Production1002550%

These findings suggest that the compound may serve as a promising candidate for developing anti-inflammatory drugs .

Antimicrobial Activity

The antimicrobial efficacy of pyrazole derivatives has also been noted. In particular, studies have shown that compounds with a similar structure exhibit activity against various bacterial strains and fungi. While specific data for this compound is limited, related pyrazole compounds have demonstrated broad-spectrum antimicrobial activity.

Case Studies

A recent study focused on the synthesis and biological evaluation of several pyrazole derivatives, including the target compound. The results indicated that modifications at the phenyl rings significantly impacted biological activity, enhancing both anticancer and anti-inflammatory effects .

In another case study involving animal models, the administration of this compound resulted in a marked decrease in tumor size compared to controls, reinforcing its potential as an anticancer agent .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Chlorobenzyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(4-Chlorobenzyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid

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